Clinical Differentiation: Non-Hypnotic Profile in Hyperbilirubinemia Compared to Phenobarbitone
In a double-blind crossover trial, 11 patients with Gilbert's syndrome received both phenobarbitone and phetharbital. Both drugs significantly reduced plasma bilirubin, but while 6 patients complained of sleepiness on phenobarbitone, none reported this adverse effect on phetharbital [1].
| Evidence Dimension | Incidence of sleepiness (adverse effect) in hyperbilirubinemia treatment |
|---|---|
| Target Compound Data | 0% (0 of 11 patients reported sleepiness) |
| Comparator Or Baseline | Phenobarbitone: 54.5% (6 of 11 patients reported sleepiness) |
| Quantified Difference | Absolute risk reduction of 54.5 percentage points; complete absence of hypnotic side effect |
| Conditions | Double-blind crossover trial; 11 patients with mild unconjugated hyperbilirubinemia (Gilbert's syndrome); oral administration |
Why This Matters
This demonstrates that sodium 5,5-diethyl-1-phenylbarbiturate retains therapeutic enzyme-induction efficacy while eliminating the sedative burden, a critical differentiator for applications requiring hepatic enzyme induction without CNS depression.
- [1] Hunter, J., Thompson, R. P. H., Rake, M. O., & Williams, R. (1971). Controlled Trial of Phetharbital, a Non-hypnotic Barbiturate, in Unconjugated Hyperbilirubinaemia. British Medical Journal, 2(5760), 497–499. https://doi.org/10.1136/bmj.2.5760.497 View Source
